BenchChemオンラインストアへようこそ!

N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide

Scaffold diversity Medicinal chemistry Kinase inhibitor design

N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide (CAS 2034326-14-0) is a synthetic small molecule (MF: C₁₆H₂₁NO₂S; MW: 291.4 g/mol) that incorporates a thiophene ring, a tetrahydropyran (oxane) ring, and a cyclohexene carboxamide moiety within a single scaffold. The compound is catalogued as part of the Life Chemicals HTS compound collection (Product ID: F6204-2182) and is supplied as a screening-grade solid with purity ≥90%.

Molecular Formula C16H21NO2S
Molecular Weight 291.41
CAS No. 2034326-14-0
Cat. No. B2457511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide
CAS2034326-14-0
Molecular FormulaC16H21NO2S
Molecular Weight291.41
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NC2(CCOCC2)C3=CC=CS3
InChIInChI=1S/C16H21NO2S/c18-15(13-5-2-1-3-6-13)17-16(8-10-19-11-9-16)14-7-4-12-20-14/h1-2,4,7,12-13H,3,5-6,8-11H2,(H,17,18)
InChIKeyYRTKKQZRCRYNHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide (CAS 2034326-14-0): Compound-Class Context for Scientific Sourcing


N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide (CAS 2034326-14-0) is a synthetic small molecule (MF: C₁₆H₂₁NO₂S; MW: 291.4 g/mol) that incorporates a thiophene ring, a tetrahydropyran (oxane) ring, and a cyclohexene carboxamide moiety within a single scaffold [1]. The compound is catalogued as part of the Life Chemicals HTS compound collection (Product ID: F6204-2182) and is supplied as a screening-grade solid with purity ≥90% [2]. It is structurally classified as a thiophene carboxamide derivative—a chemotype that has been explored widely in patent literature for kinase inhibition (e.g., IKK-α/β, TBK1) and anti-inflammatory applications [3]. However, no target-specific bioactivity, selectivity, or ADMET data have been publicly disclosed for this exact compound, and its differentiation from in-class analogs therefore rests on structural features rather than on demonstrated pharmacological superiority.

Why In-Class Thiophene Carboxamides Cannot Be Simply Interchanged with N-[4-(Thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide


Thiophene carboxamides as a class exhibit highly variable target-binding profiles depending on the nature and positioning of substituents on both the thiophene core and the amide side chain [1]. The tetrahydropyran (oxane) ring in this compound introduces a stereocenter and a hydrogen-bond-accepting oxygen atom that can alter molecular recognition compared to simpler N-aryl or N-alkyl thiophene carboxamides [2]. Furthermore, the cyclohex-3-ene group provides a non-aromatic, partially unsaturated hydrophobic surface that is absent in most comparator scaffolds. Because small changes in ring saturation, heteroatom placement, and steric bulk can shift a compound's activity profile by orders of magnitude in kinase and GPCR assays [3], assuming functional equivalence among in-class compounds without direct comparative data is scientifically unjustified. Procurement decisions should therefore be based on the specific structural attributes of this compound rather than on class-level assumptions.

Quantitative Differentiation Evidence for N-[4-(Thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide Versus Closest Analogs


Structural Uniqueness: 4-(Thiophen-2-yl)oxan-4-amine Scaffold Versus Common N-Aryl Thiophene Carboxamides

The compound contains a 4-(thiophen-2-yl)oxan-4-amine core, in which the tetrahydropyran oxygen is positioned β to the amide nitrogen. This creates a unique hydrogen-bond-acceptor geometry (Topological Polar Surface Area = 66.6 Ų) that differs from the nearly ubiquitous N-phenyl or N-benzyl thiophene carboxamide analogs found in kinase inhibitor patents (typical TPSA range: 45–55 Ų for N-aryl analogs) [1]. The presence of the saturated oxane ring also introduces an sp³-hybridized stereocenter, which can impart conformational constraint not achievable with flat aromatic linkers [2].

Scaffold diversity Medicinal chemistry Kinase inhibitor design

Lipophilicity Modulation: XLogP3 = 2.4 Positions This Compound in a Favorable Drug-Likeness Window

The computed partition coefficient (XLogP3) for this compound is 2.4 [1]. This value falls within the optimal range (1–3) recommended by Lipinski's Rule of Five for oral drug candidates. In contrast, many patent-exemplified thiophene carboxamide kinase inhibitors bear additional halogen or polyaromatic substituents that push calculated logP above 3.5, which correlates with increased risk of metabolic instability, hERG binding, and poor solubility [2]. The cyclohex-3-ene group contributes hydrophobic surface area without the logP inflation caused by additional aromatic rings, offering a differentiated physicochemical profile for programs that prioritize metabolic stability.

Lipophilicity Drug-likeness Lead optimization

Sourcing Reliability: Commercial Availability with Defined Purity and Batch Traceability

This compound is commercially available from Life Chemicals as catalog item F6204-2182 in multiple pre-weighed formats (1 mg to 75 mg) with a stated purity of ≥90% [1]. The product is offered in both solid and 10 mM DMSO solution formats, supporting immediate deployment in biochemical and cell-based screening assays. By contrast, many structurally similar thiophene carboxamide analogs listed in patent documents are not commercially stocked and require custom synthesis with lead times of 4–8 weeks, introducing sourcing risk and batch-to-batch variability . The availability of a defined purity specification (90%+) provides a verifiable quality baseline that uncharacterized or custom-synthesized comparators lack.

Procurement Quality control Screening libraries

Rotatable Bond Count = 3: Conformational Restraint Compared to Flexible-Linker Analogs

The compound possesses only three rotatable bonds [1], a result of the direct attachment of both the thiophene and the amide carbonyl to the quaternary carbon of the oxane ring. This contrasts with analogs featuring a methylene or ethylene spacer (e.g., N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide, which has 4–5 rotatable bonds) . Lower rotatable bond count correlates with reduced entropic penalty upon target binding and has been associated with improved ligand efficiency in fragment-based and HTS campaigns [2].

Conformational analysis Molecular recognition Entropic penalty

Recommended Procurement and Research Application Scenarios for N-[4-(Thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide


Kinase Inhibitor Hit-Finding and Scaffold-Hopping Programs

Given the thiophene carboxamide class's established utility as a kinase-inhibitory scaffold (IKK-α/β, TBK1) [1], this compound is immediately deployable as a diversity input for high-throughput screening or focused-library design. Its computed XLogP3 of 2.4 and TPSA of 66.6 Ų position it within favorable drug-like space, reducing the need for extensive property optimization during hit triage [2].

Conformational Restriction Studies in Fragment-Based Drug Discovery

With only three rotatable bonds [1], this compound offers a conformationally pre-organized scaffold that minimizes entropic binding penalties. Researchers can compare binding thermodynamics (ΔG, ΔH, −TΔS) with more flexible analogs to quantify the benefit of rigidity, informing fragment elaboration strategies.

Physicochemical Property Benchmarking in Lead Optimization

The compound's balanced lipophilicity (XLogP3 = 2.4) and moderate polarity (TPSA = 66.6 Ų) make it a useful reference standard for calibrating computational models of permeability, solubility, and metabolic stability [2]. Procurement of the solid material (≥90% purity, up to 75 mg) enables reproducible experimental validation of predicted ADME parameters.

Combinatorial Library Synthesis and SAR Expansion

The cyclohex-3-ene moiety provides a handle for further chemical diversification (e.g., epoxidation, dihydroxylation, hydrogenation) [3]. The commercial availability of this compound in multi-milligram quantities (up to 75 mg per unit) supports parallel synthesis efforts, while its cataloged purity (≥90%) ensures consistent starting material quality across multiple synthesis batches.

Quote Request

Request a Quote for N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.